molecular formula C21H16F3N5O2 B11045400 5-{[4-(Pyridin-4-YL)-1H-pyrazol-1-YL]methyl}-N-{[3-(trifluoromethyl)phenyl]methyl}-12-oxazole-3-carboxamide

5-{[4-(Pyridin-4-YL)-1H-pyrazol-1-YL]methyl}-N-{[3-(trifluoromethyl)phenyl]methyl}-12-oxazole-3-carboxamide

Cat. No.: B11045400
M. Wt: 427.4 g/mol
InChI Key: KZLRLSGFCCPDPD-UHFFFAOYSA-N
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Description

5-{[4-(Pyridin-4-YL)-1H-pyrazol-1-YL]methyl}-N-{[3-(trifluoromethyl)phenyl]methyl}-12-oxazole-3-carboxamide is a complex heterocyclic compound. This compound is notable for its unique structure, which includes a pyridine ring, a pyrazole ring, and an oxazole ring, all of which are important scaffolds in medicinal chemistry. The presence of a trifluoromethyl group further enhances its chemical properties, making it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(Pyridin-4-YL)-1H-pyrazol-1-YL]methyl}-N-{[3-(trifluoromethyl)phenyl]methyl}-12-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the individual heterocyclic rings. The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone, followed by cyclization . The pyridine ring is often introduced through a nucleophilic substitution reaction . The oxazole ring can be formed via cyclization of an α-haloketone with an amide . The final step involves coupling these rings together under specific conditions, often using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield fully saturated heterocycles .

Scientific Research Applications

5-{[4-(Pyridin-4-YL)-1H-pyrazol-1-YL]methyl}-N-{[3-(trifluoromethyl)phenyl]methyl}-12-oxazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyridine and pyrazole rings can bind to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The oxazole ring can interact with nucleic acids, potentially affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Pyridinyl)-1,2,4-oxadiazole: Similar structure but lacks the pyrazole ring.

    3-(Trifluoromethyl)phenyl-1H-pyrazole: Contains the pyrazole and trifluoromethyl groups but lacks the oxazole ring.

    Pyridinyl-pyrazole derivatives: Various derivatives with different substituents on the pyrazole ring.

Uniqueness

The uniqueness of 5-{[4-(Pyridin-4-YL)-1H-pyrazol-1-YL]methyl}-N-{[3-(trifluoromethyl)phenyl]methyl}-12-oxazole-3-carboxamide lies in its combination of three different heterocyclic rings and the presence of a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H16F3N5O2

Molecular Weight

427.4 g/mol

IUPAC Name

5-[(4-pyridin-4-ylpyrazol-1-yl)methyl]-N-[[3-(trifluoromethyl)phenyl]methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H16F3N5O2/c22-21(23,24)17-3-1-2-14(8-17)10-26-20(30)19-9-18(31-28-19)13-29-12-16(11-27-29)15-4-6-25-7-5-15/h1-9,11-12H,10,13H2,(H,26,30)

InChI Key

KZLRLSGFCCPDPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=NOC(=C2)CN3C=C(C=N3)C4=CC=NC=C4

Origin of Product

United States

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